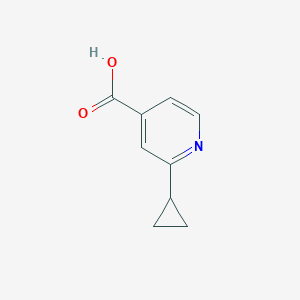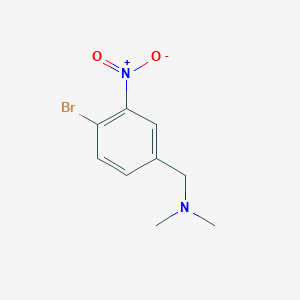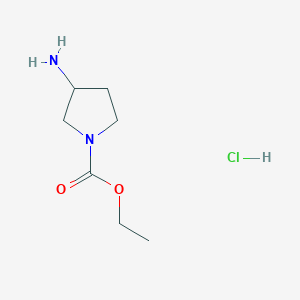
2-Cyclopropylisonicotinic acid
説明
2-Cyclopropylisonicotinic acid is a chemical compound with the molecular formula C9H9NO2 . It has a molecular weight of 163.18 g/mol .
Synthesis Analysis
The synthesis of 2-Cyclopropylisonicotinic acid involves a reaction with lithium hydroxide in tetrahydrofuran, water, and methanol at 80°C for 20 minutes . The reaction mixture is then adjusted to pH = 3.0 with hydrochloric acid, resulting in a white precipitate that is collected by filtration and washed with water .Molecular Structure Analysis
The InChI code for 2-Cyclopropylisonicotinic acid is 1S/C9H9NO2/c11-9(12)7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2,(H,11,12) . This indicates that the molecule consists of a cyclopropyl group attached to the 2-position of isonicotinic acid .Physical And Chemical Properties Analysis
2-Cyclopropylisonicotinic acid is a solid at room temperature . It has a boiling point of 285-287°C . The compound has a topological polar surface area of 50.2 Ų, indicating its polarity .科学的研究の応用
Pharmacology
2-Cyclopropylisonicotinic acid: has potential applications in pharmacology due to its physicochemical properties. It exhibits high gastrointestinal absorption and blood-brain barrier permeability, which could be advantageous for developing central nervous system-active drugs . Its moderate lipophilicity and water solubility suggest it could be formulated for various dosage forms .
Material Science
In material science, 2-Cyclopropylisonicotinic acid could be used in the synthesis of novel materials. Its solid physical form and stability at room temperature make it suitable for creating polymers or coatings with specific properties, such as enhanced durability or chemical resistance .
Chemical Synthesis
This compound plays a role in chemical synthesis as an intermediate. It can be used to synthesize more complex molecules, potentially serving as a building block for pharmaceuticals or agrochemicals. Its reactivity due to the cyclopropyl group can lead to the formation of new bonds, creating diverse molecular structures .
Biochemistry
In biochemistry, 2-Cyclopropylisonicotinic acid could be involved in enzyme inhibition studies due to its structural similarity to nicotinic acid. It may act as a substrate analog to study the mechanism of enzymes related to the metabolism of pyridine nucleotides .
Analytical Chemistry
Analytical chemists might explore the use of 2-Cyclopropylisonicotinic acid in developing new analytical methods. Its unique spectral properties could be useful in NMR spectroscopy or mass spectrometry to identify or quantify substances within a sample .
Environmental Science
The environmental impact of 2-Cyclopropylisonicotinic acid could be studied in terms of its degradation products and their effects on ecosystems. Understanding its environmental fate is crucial for assessing the potential risks associated with its use in various industries .
Agriculture
In agriculture, there’s growing interest in the development of nanopesticides2-Cyclopropylisonicotinic acid could be incorporated into nanoparticle-based delivery systems to improve the efficiency and reduce the environmental impact of plant protection products .
Safety And Hazards
特性
IUPAC Name |
2-cyclopropylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUFLFJZHFCDLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylisonicotinic acid | |
CAS RN |
1216171-07-1 | |
| Record name | 2-cyclopropylpyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5-(Chloro[4-(trifluoromethyl)phenyl]methyl)-1,3-benzodioxole](/img/structure/B1430244.png)



![[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine](/img/structure/B1430251.png)
